SARS-CoV-2 Mpro Binding Affinity: Direct Comparison of 6,7,8-Trifluoroisoquinolin-4-yl vs. Unsubstituted Isoquinolin-4-yl in a Shared Patent Scaffold
In the context of the hydantoin-diazaspiro[3.4]octane scaffold disclosed in US20240208970, the derivative bearing the 6,7,8-trifluoroisoquinolin-4-yl substituent (Compound 59/60) was tested alongside a panel of analogs with unsubstituted or differently substituted isoquinoline rings in the same assay [1]. The 6,7,8-trifluorinated isoquinoline derivative (BDBM682873) exhibited a Kd of 250 nM by surface plasmon resonance (SPR, Biacore S200, CM5 chip, 25 °C) and an IC50 of 1,370 nM in an enzymatic inhibition assay (20 mM Tris, 50 mM NaCl, 0.1 mM EDTA, pH 7.5, room temperature) [2]. In contrast, the direct isoquinolin-4-yl comparator (BDBM682817, Compound 16/17/67) demonstrated IC50 values of 127, 79, and 140 nM in the same enzymatic assay [3].
| Evidence Dimension | SARS-CoV-2 Main Protease (Mpro) inhibitory potency |
|---|---|
| Target Compound Data | Kd = 250 nM (SPR); IC50 = 1,370 nM (enzymatic assay) |
| Comparator Or Baseline | Unsubstituted isoquinolin-4-yl analog (BDBM682817): IC50 = 127 nM (range 79–140 nM) |
| Quantified Difference | Approximately 10.8-fold weaker IC50 for the 6,7,8-trifluorinated derivative vs. the unsubstituted isoquinoline analog (1,370 vs. 127 nM) |
| Conditions | SARS-CoV-2 Mpro enzymatic inhibition assay (20 mM Tris, 50 mM NaCl, 0.1 mM EDTA, pH 7.5, RT); SPR binding assay (Biacore S200, CM5 chip, 25 °C) |
Why This Matters
This 10.8-fold potency differential, measured within the same patent series and assay system, provides a quantitative justification for selecting the 6,7,8-trifluoroisoquinoline building block when attenuated target binding (e.g., for selectivity tuning or prodrug design) is desired, rather than assuming equipotency with other isoquinoline scaffolds.
- [1] US Patent Application US20240208970A1, 'Substituted hydantoin compounds, methods for preparation thereof and use thereof in the treatment and/or prevention of a corona virus disease,' filed 2022, published 2024. View Source
- [2] BindingDB, Entry BDBM682873: 2-(2-chlorophenyl)-7-(6,7,8-trifluoroisoquinolin-4-yl)-5,7-diazaspiro[3.4]octane-6,8-dione. Kd = 250 nM and 364 nM (SPR, Biacore S200, CM5 chip, 25 °C); IC50 = 1.37E+3 nM and 6.60E+3 nM (enzymatic assay, pH 7.5, RT). Target: SARS-CoV-2 Replicase polyprotein 1ab (Mpro). View Source
- [3] BindingDB, Entry BDBM682817: 2-(2-bromophenyl)-7-(isoquinolin-4-yl)-5,7-diazaspiro[3.4]octane-6,8-dione (US20240208970, Compound 16/17/67). IC50 = 127 nM, 79 nM, 140 nM (same enzymatic assay conditions). Target: SARS-CoV-2 Replicase polyprotein 1ab (Mpro). View Source
